molecular formula C14H13FN4O2S B2837900 6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946255-18-1

6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2837900
CAS No.: 946255-18-1
M. Wt: 320.34
InChI Key: RKGBCAVFKLOGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((3-Fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a 3-fluorobenzylthio substituent at position 6 and a 2-hydroxyethyl group at position 1. The 3-fluorobenzylthio group introduces electron-withdrawing and steric effects, which may optimize target binding and metabolic stability.

Properties

IUPAC Name

6-[(3-fluorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2S/c15-10-3-1-2-9(6-10)8-22-14-17-12-11(13(21)18-14)7-16-19(12)4-5-20/h1-3,6-7,20H,4-5,8H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGBCAVFKLOGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-aminopyrazole and a suitable aldehyde or ketone, under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the Fluorobenzylthio Group: The core compound is then reacted with 3-fluorobenzyl chloride in the presence of a base like potassium carbonate (K2CO3) to introduce the fluorobenzylthio group via nucleophilic substitution.

    Addition of the Hydroxyethyl Group: Finally, the hydroxyethyl group is introduced through a reaction with ethylene oxide or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or the fluorobenzylthio group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced pyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylthio group and the hydroxyethyl substituent play crucial roles in binding to these targets, potentially inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity :

  • The 3-fluorobenzylthio group (shared by 15b–15e and the target compound) is critical for ALDH1A binding, as fluorination enhances electronegativity and π-stacking interactions .
  • 2-Hydroxyethyl at position 1 (target compound) likely improves solubility compared to methyl (15b–15e) or oxetan-3-yl (13g) groups, which may reduce hepatic clearance .

Synthetic Yields :

  • Analogs with 2-fluorophenyl (15d, 70% yield) or 4-chlorophenyl (15c, 44%) substituents at position 5 demonstrate higher yields than 2-methoxyphenyl (15e, 19%), suggesting steric or electronic challenges in synthesis .

Biological Specificity :

  • Compound 15c (4-chlorophenyl) shows enhanced selectivity for ALDH1A3, while HS43 (2-hydroxyethylthio) exhibits dual kinase inhibition, highlighting substituent-dependent target promiscuity .

Metabolic Stability :

  • The oxetan-3-yl group in 13g improves metabolic stability compared to alkyl substituents, though it may reduce solubility .

Research Findings and Implications

  • ALDH1A Inhibition: Fluorinated analogs (e.g., 15b–15e) demonstrate nanomolar inhibition of ALDH1A isoforms, with IC₅₀ values correlating with substituent electronegativity . The target compound’s 2-hydroxyethyl group may further optimize pharmacokinetics.
  • Antimicrobial Potential: Pyrazolo[3,4-d]pyrimidin-4-ones with dinitrophenyl () or thieno[2,3-d]pyrimidine () moieties show antimicrobial activity, though the target compound’s efficacy in this domain remains unexplored .
  • Kinase Inhibition : HS43’s 2-hydroxyethylthio group enables dual DAPK1/ZIPK inhibition, suggesting that position 6 thioether modifications can diversify biological targets .

Biological Activity

The compound 6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antitumoral, and antiviral research. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of pyrazolopyrimidine derivatives often involves multi-step reactions that incorporate various functional groups to enhance biological activity. The specific compound in focus can be synthesized through a series of reactions involving key intermediates. For instance, the synthesis may start from 2-hydroxyethyl derivatives and involve thioether formation with 3-fluorobenzyl groups.

Antitumor Activity

Research indicates that pyrazolopyrimidine derivatives exhibit significant antitumor activity. A study demonstrated that modifications on the phenyl moiety could tune biological properties toward either antiviral or antitumoral activities. The mechanism of action for antitumoral activity often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been evaluated through various assays. For example, compounds similar to this compound have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vitro studies reported IC50 values indicating potent suppression of COX-2 activity, comparable to established anti-inflammatory drugs .

Antiviral Activity

In addition to its antitumoral and anti-inflammatory properties, this class of compounds has been investigated for antiviral effects. The structural modifications imparted by the fluorobenzyl group may enhance interactions with viral proteins or inhibit viral replication mechanisms. However, specific data on the antiviral efficacy of this exact compound remains limited.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrazolopyrimidine derivatives. Key factors influencing activity include:

  • Substituent effects : The presence of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity and interaction with biological targets.
  • Hydroxyl group positioning : The hydroxyl group at the 2-position may enhance solubility and bioavailability.
  • Thioether linkage : The thioether moiety can influence binding affinity towards target proteins.

Case Studies

Several studies have explored the biological activities of structurally related pyrazolopyrimidine derivatives:

  • Antitumor Study : A derivative with a similar scaffold was tested against various cancer cell lines, showing IC50 values in the micromolar range. The study highlighted the importance of substituent variations in enhancing cytotoxicity against specific cancer types .
  • Anti-inflammatory Research : A series of pyrazolopyrimidine derivatives were screened for COX inhibition using carrageenan-induced paw edema models in rats. Results indicated that certain derivatives exhibited significant anti-inflammatory effects with IC50 values lower than those of standard treatments like celecoxib .
  • Antiviral Evaluation : While specific data on this compound's antiviral activity is sparse, related compounds have demonstrated effectiveness against viral infections in preliminary screenings, suggesting potential pathways for further investigation.

Q & A

What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Basic Research Question
The synthesis typically involves multi-step pathways, including nucleophilic substitution and thiourea coupling. For example, the thiourea intermediate can be formed via reaction of a pyrazolo[3,4-d]pyrimidinone precursor with 3-fluorobenzyl thiol under basic conditions (e.g., NaH in THF) . Yields are often low (~20–25%) due to competing side reactions. To optimize:

  • Catalyst screening : Use polar aprotic solvents (DMF, DMSO) to enhance solubility and reaction efficiency.
  • Temperature control : Maintain reactions at 40–60°C to balance kinetics and byproduct formation .
  • Purification : Employ gradient HPLC with C18 columns to isolate the target compound from unreacted starting materials .

How is structural confirmation achieved for this compound?

Basic Research Question
Structural characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify key functional groups (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, hydroxyethyl protons at δ 3.6–4.0 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 375.1) .
  • X-ray crystallography : While not explicitly reported for this compound, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement if single crystals are obtained .

What analytical methods resolve discrepancies in purity data between HPLC and NMR?

Advanced Research Question
Discrepancies may arise from residual solvents or isomeric impurities. Mitigation strategies include:

  • Orthogonal techniques : Combine reverse-phase HPLC (e.g., 95% purity via C18 column) with 19F^{19}F-NMR to detect fluorinated impurities .
  • LC-MS coupling : Identify low-abundance byproducts (e.g., dehydroxyethyl derivatives) using tandem MS/MS .
  • Quantitative 1H^1H NMR (qNMR) : Integrate diagnostic peaks (e.g., hydroxyethyl group) against a calibrated internal standard .

How does the 3-fluorobenzylthio moiety influence biological activity?

Advanced Research Question
The fluorobenzyl group enhances lipophilicity and target binding via:

  • Hydrophobic interactions : The fluorine atom increases aromatic ring electron density, improving affinity for hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Metabolic stability : Fluorination reduces oxidative metabolism, as evidenced by in vitro microsomal assays with <10% degradation over 60 minutes .
  • Structure-activity relationship (SAR) : Analogues lacking the fluorine show reduced potency (IC50_{50} > 1 μM vs. 0.2 μM for the fluorinated derivative) .

What strategies improve regioselectivity in pyrazolo[3,4-d]pyrimidinone functionalization?

Advanced Research Question
Regioselectivity challenges arise during substitutions at the C6 position. Solutions include:

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl on the hydroxyethyl chain) to steer reactivity .
  • Metal catalysis : Use Pd-mediated cross-coupling for selective C-S bond formation with 3-fluorobenzyl thiol .
  • Computational modeling : DFT calculations predict transition-state energies to favor the desired regioisomer .

How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

Advanced Research Question
The compound’s amphiphilic nature (hydroxyethyl vs. fluorobenzyl groups) leads to solubility contradictions:

  • Solvent screening : Use DMSO for stock solutions (>10 mM) and dilute into aqueous buffers (e.g., PBS) for biological assays .
  • Co-solvents : Add 10% PEG-400 to enhance aqueous solubility while maintaining stability .
  • Solid-state analysis : Powder XRD reveals polymorphic forms affecting solubility; annealing at 80°C improves crystallinity .

What are the key considerations for stability studies under physiological conditions?

Advanced Research Question
Assess degradation pathways via:

  • pH-dependent hydrolysis : Monitor the compound in buffers (pH 1–9) at 37°C; instability at pH >7 suggests lactam ring opening .
  • Light sensitivity : UV-Vis spectroscopy shows λmax_{\text{max}} shifts under prolonged light exposure, requiring amber vials for storage .
  • Thermogravimetric analysis (TGA) : Decomposition above 150°C indicates suitability for high-temperature applications .

How does this compound compare to structurally similar pyrazolo-pyrimidine derivatives?

Advanced Research Question
Key differentiators include:

  • Substituent effects : The 2-hydroxyethyl group improves water solubility vs. methyl or phenyl analogues .
  • Biological selectivity : Unlike non-fluorinated derivatives, this compound shows 10-fold higher selectivity for ALDH1A over ALDH2 .
  • Synthetic complexity : The thiourea coupling step introduces higher synthetic challenges but improves target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.